N-methyl-N-(propan-2-yl)benzamide - 79144-77-7

N-methyl-N-(propan-2-yl)benzamide

Catalog Number: EVT-6387116
CAS Number: 79144-77-7
Molecular Formula: C11H15NO
Molecular Weight: 177.2
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ)

Compound Description: DIQ is a 3,4-dihydroisoquinoline derivative investigated for potential contractile activity. []

Relevance: While structurally distinct from N-methyl-N-(propan-2-yl)benzamide, DIQ's synthesis utilizes the Bischler–Napieralski reaction, a method commonly employed for synthesizing isoquinolines and related heterocycles. This shared synthetic approach highlights a potential connection based on the broader field of heterocyclic chemistry and potential pharmacological applications. []

Quinolin-8-yl 4-Methyl-3-(piperidine-1-sulfonyl)benzoate (QMPSB)

Compound Description: QMPSB is a synthetic cannabinoid receptor agonist (SCRA) identified as a new psychoactive substance (NPS). It features a quinolin-8-yl ester head group linked to a sulfamoyl benzoate moiety. [, ]

Relevance: QMPSB's structural relevance to N-methyl-N-(propan-2-yl)benzamide lies in the shared benzamide substructure. This common motif suggests potential similarities in their chemical properties and potential biological activities, although their specific pharmacological profiles differ due to the presence of the quinoline and sulfonyl groups in QMPSB. []

Quinolin-8-yl 4-Methyl-3-(morpholine-4-sulfonyl)benzoate (QMMSB)

Compound Description: QMMSB is another SCRA and NPS, similar to QMPSB. It differs from QMPSB by replacing the piperidine ring with a morpholine ring in the sulfamoyl benzoate moiety. [, ]

Relevance: QMMSB shares the same structural relationship with N-methyl-N-(propan-2-yl)benzamide as QMPSB due to the presence of the benzamide substructure. The morpholine ring in QMMSB, compared to the piperidine ring in QMPSB, introduces subtle structural variations that might influence its binding affinity and selectivity for cannabinoid receptors. [, ]

Quinolin-8-yl 4-Methyl-3-[(propan-2-yl)sulfamoyl]benzoate (QMiPSB/SGT-46)

Compound Description: QMiPSB, also known as SGT-46, is an SCRA based on the QMPSB structure. It features a propan-2-yl group attached to the sulfamoyl moiety. []

Relevance: QMiPSB's connection to N-methyl-N-(propan-2-yl)benzamide lies in the shared benzamide substructure and the presence of a propan-2-yl substituent. Despite these similarities, the additional quinoline and sulfamoyl groups in QMiPSB contribute to its distinct pharmacological profile as an SCRA. []

3-(4,4-Difluoropiperidine-1-sulfonyl)-4-methyl-N-(2-phenylpropan-2-yl)benzamide (SGT-233)

Compound Description: SGT-233 is an SCRA structurally related to QMPSB and QMMSB. It features a 4,4-difluoropiperidine ring in the sulfamoyl moiety and a 2-phenylpropan-2-yl group attached to the benzamide nitrogen. []

N-(2-{4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]phenyl}ethyl)benzamide

Compound Description: This compound is an N-phenylethyl-benzamide derivative isolated from Swinglea glutinosa, displaying moderate nonselective cytotoxic activity. []

Relevance: The key structural link to N-methyl-N-(propan-2-yl)benzamide is the shared benzamide core. This emphasizes a broader class of N-substituted benzamides with potential pharmacological activities, highlighting the importance of the benzamide motif in medicinal chemistry. []

N-(2-{4-[(3,7-Dimethyl-4-acethyl-octa-2,6-dien-1-yl)oxy]phenyl}ethyl)benzamide

Compound Description: This compound, also an N-phenylethyl-benzamide derivative from Swinglea glutinosa, displays moderate nonselective cytotoxic activity. []

Relevance: Similar to the previous compound, it shares the core benzamide structure with N-methyl-N-(propan-2-yl)benzamide. The presence of similar substituents on the benzamide nitrogen in both compounds further strengthens their structural relationship within this chemical class. []

(R)-N-(2-(1-Hydrazinyl-1-oxopropan-2-ylamino)-2-oxoethyl)-4-(5-oxo-4-(2-phenylhydrazono)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)benzamide

Compound Description: This compound is a complex benzamide derivative used as a precursor in the synthesis of novel Mannich bases containing pyrazolone and indole systems. []

Relevance: This compound shares the benzamide substructure with N-methyl-N-(propan-2-yl)benzamide. Although significantly more complex, the presence of the benzamide core highlights a potential connection based on synthetic strategies and potential applications in medicinal chemistry. []

N-(2-((R)-1-((Z)-2-(1-((4-Methylpiperazin-1-yl)methyl)-2-oxoindolin-3-ylidene)hydrazinyl)-1-oxopropan-2-ylamino)-2-oxoethyl)-4-(5-oxo-4-(2-phenylhydrazono)-3-(trifluoromethyl)-4, 5-dihydro-1H-pyrazol-1-yl)benzamide

Compound Description: This compound is a novel Mannich base synthesized from the previously mentioned benzamide derivative, incorporating pyrazolone and indole moieties. []

Relevance: While structurally complex, this compound maintains the benzamide substructure found in N-methyl-N-(propan-2-yl)benzamide. This connection highlights the versatility of the benzamide motif in building diverse chemical structures with potential biological activities. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

Compound Description: This compound is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. []

Relevance: The structural similarity to N-methyl-N-(propan-2-yl)benzamide lies in the shared N-methyl-N-(propan-2-yl)amide substructure. Although the core aromatic ring system differs (imidazole vs. benzene), this shared substructure suggests potential similarities in their overall shape and physicochemical properties, despite their distinct pharmacological targets. []

N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted phenyl) benzamide

Compound Description: This class of compounds was investigated for their inhibitory activity on H+/K+-ATPase as potential antiulcer agents. []

Relevance: The relevance to N-methyl-N-(propan-2-yl)benzamide lies in the presence of two benzamide moieties within the structure. This structural feature suggests a potential relationship based on the synthetic building blocks and their potential application in medicinal chemistry, despite their different pharmacological targets. []

[(18)F]4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide ([(18)F]FIMX)

Compound Description: [(18)F]FIMX is a radioligand developed for positron emission tomography (PET) imaging of brain metabotropic glutamate receptor 1 (mGluR1). []

Relevance: This compound shares the N-methylbenzamide substructure with N-methyl-N-(propan-2-yl)benzamide. While the core aromatic system and overall structure differ, the presence of this shared substructure highlights the relevance of N-methylbenzamides in medicinal chemistry and their diverse biological activities. []

N-Methyl-1-(naphthalen-2-yl)propan-2-amine (MNA)

Compound Description: MNA is a synthetic phenylethylamine investigated for its potential neurotoxic and cardiotoxic effects. []

Relevance: The connection to N-methyl-N-(propan-2-yl)benzamide lies in the shared N-methylpropan-2-amine substructure. Although MNA lacks the benzamide moiety, this shared substructure suggests potential similarities in their pharmacological profiles and interactions with biological targets. []

2-[(3R,6R)-6-Methyl-2,5-dioxomorpholin-3-yl]-N-(propan-2-yl)acetamide

Compound Description: This compound features a morpholine ring linked to an acetamide group bearing a propan-2-yl substituent. Its crystal structure is stabilized by intramolecular and intermolecular hydrogen bonds. []

Relevance: This compound shares the N-(propan-2-yl)acetamide substructure with N-methyl-N-(propan-2-yl)benzamide, highlighting a potential connection based on their structural similarities and potential applications in medicinal chemistry. []

2-Bromo-5-tert-butyl-N-methyl-N-[2-(methylamino)phenyl]-3-(1-methyl-1H-benzimidazol-2-yl)benzamide

Compound Description: This complex benzamide derivative contains a benzimidazole ring system and a bulky tert-butyl substituent. Its crystal structure reveals the formation of dimers through hydrogen bonds and C–H⋯O interactions. []

Relevance: The relevance of this compound to N-methyl-N-(propan-2-yl)benzamide lies in the shared N-methylbenzamide substructure. While their overall structures differ significantly due to the presence of the benzimidazole and bromine substituents, the common substructure suggests a potential connection based on their shared synthetic building blocks and their applications in medicinal chemistry. []

2-Fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide

Compound Description: This benzamide derivative is a potent c-Met kinase inhibitor investigated for its potential in treating various cancers. [, , ]

Relevance: This compound shares the N-methylbenzamide substructure with N-methyl-N-(propan-2-yl)benzamide. Despite their different core aromatic systems and pharmacological targets, the presence of this shared substructure suggests potential connections in their chemical properties and potential applications in medicinal chemistry. [, , ]

(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride

Compound Description: This compound is an ester based on l-menthol and phenibut, synthesized and characterized for potential anticonvulsant activity. []

Relevance: While structurally distinct from N-methyl-N-(propan-2-yl)benzamide, this compound's relevance lies in the shared presence of the propan-2-yl substituent. Although their core structures and pharmacological profiles differ, this common substituent suggests potential similarities in their physicochemical properties and interactions with biological targets. []

3-(4-Methoxyphenyl)-4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Compound Description: This benzamide derivative features a thiazole ring linked to two substituted phenyl rings. Its crystal structure reveals the formation of chains through N—H⋯O hydrogen bonds. []

Relevance: This compound shares the benzamide substructure with N-methyl-N-(propan-2-yl)benzamide. Although the core aromatic system and substituents differ, this shared substructure suggests a potential connection based on their synthetic approaches and potential applications in medicinal chemistry. []

Benzamide, N-[4-(3-furan-2-ylacryloyl)phenyl]-4-methyl-ester

Compound Description: This benzamide derivative, identified in Cyperus aucheri Jaub, possesses various potential biological activities, including antioxidant, anticancer, antigenotoxic, antimicrobial, anti-inflammatory, anthelmintic, nematicide, antihistaminic, antieczemic, and insectifuge properties. It also shows potential in treating asthma, stomach aches, arthritis, dysentery, malaria, nervous diseases, and tumors. []

Relevance: This compound shares the benzamide substructure with N-methyl-N-(propan-2-yl)benzamide. Although their overall structures and pharmacological profiles differ due to the presence of the furan ring and other substituents, the shared benzamide core suggests potential connections in their chemical properties and their potential as building blocks for medicinal chemistry. []

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

Compound Description: Imatinib is a therapeutic agent used to treat leukemia, specifically inhibiting the activity of tyrosine kinases. []

Relevance: Imatinib shares the benzamide substructure with N-methyl-N-(propan-2-yl)benzamide. Although their structures and targets differ significantly, the shared substructure emphasizes the importance of the benzamide motif in medicinal chemistry. []

rac-2-[7-Methyl-4-(4-methylphenyl)-4-(phenylimino)-6,6-bis(propan-2-yl)-3-oxa-4λ6-thia-5-aza-6-silaoct-4-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione

Compound Description: This compound represents a new substance class synthesized via desoxychlorination of a benzenesulfonimidamide derivative followed by reaction with 2-(2-hydroxyethyl)isoindoline-1,3-dione. [, ]

Relevance: Although structurally distinct from N-methyl-N-(propan-2-yl)benzamide, this compound's relevance lies in its synthesis, which involves reacting a benzenesulfonimidamide derivative with a cyclic imide. This shared synthetic strategy highlights the potential for utilizing similar methodologies in preparing structurally diverse compounds with potential biological activity. [, ]

4-methyl-N-[(2-pyridine-2-yl-ethyl)carbamothioyl]benzamide (P2)

Compound Description: P2 is a benzamide derivative used in the synthesis of a heterogeneous catalyst (RHACP2). This catalyst exhibits a mesoporous property. []

Relevance: P2 shares the benzamide substructure with N-methyl-N-(propan-2-yl)benzamide. Although their applications differ, the shared motif highlights the versatility of benzamides as building blocks in various chemical contexts. []

3-Iodo-N~1-(2-methyl-4-perfluoropropane-2-yl)-N~2-[2-methyl-1-(methylsulfinyl) propan-2-yl phenyl]phthalamide

Compound Description: This compound is synthesized from isobenzofuran-1,3-dione via a multistep process involving amidation, oxidation, and iodination. []

Relevance: Although structurally distinct from N-methyl-N-(propan-2-yl)benzamide, this compound's relevance lies in the shared presence of the N-substituted amide functionality. This shared structural motif, despite the different core structures and substituents, highlights a potential connection based on their synthetic building blocks and potential applications in medicinal chemistry. []

4-Methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide

Compound Description: This benzamide derivative features a thiourea group linking a pyridine ring to the benzamide moiety. [, , ]

Relevance: This compound shares the benzamide substructure with N-methyl-N-(propan-2-yl)benzamide. Despite the presence of the thiourea linker and pyridine ring, the shared benzamide core suggests a potential connection based on their synthetic origins and potential applications in medicinal chemistry. [, , ]

N-methyl-N-(4-(4-(1H-benzimidazol-2-ylamino)piperidin-1-yl)-2-(aryl)butyl)benzamide

Compound Description: This class of compounds exhibits histamine receptor antagonist and tachykinin receptor antagonist activities. They are potentially useful in treating allergic diseases like rhinitis, sinusitis, asthma, bronchitis, vomiting, and inflammatory bowel diseases, including Crohn's disease and ulcerative colitis. []

Relevance: These compounds share the N-methylbenzamide substructure with N-methyl-N-(propan-2-yl)benzamide. Although their structures differ significantly due to the presence of the benzimidazole, piperidine, and arylbutyl moieties, the shared substructure emphasizes the importance of N-methylbenzamides in medicinal chemistry and their potential for diverse biological activities. []

N-methyl-N-(4-(4-(1H-benzimidazol-2-yl)[1,4]diazepan-1-yl)-2-(aryl)butyl)benzamide

Compound Description: This class of compounds, structurally related to the previous entry, also acts as histamine receptor antagonists and tachykinin receptor antagonists. They are potentially useful in treating allergic diseases such as rhinitis, sinusitis, asthma, bronchitis, vomiting, and inflammatory bowel diseases. []

Relevance: These compounds share the N-methylbenzamide substructure with N-methyl-N-(propan-2-yl)benzamide. Despite their complex structures incorporating benzimidazole, diazepane, and arylbutyl groups, the shared substructure highlights the significance of N-methylbenzamides as building blocks for designing molecules with potential therapeutic applications in treating allergic and inflammatory conditions. []

Tetracarbonyl-2κ4C-lithiummolybdenum

Compound Description: This complex molybdenum compound features a distorted octahedral geometry around the molybdenum center, coordinated by various ligands. []

Relevance: Although structurally distinct from N-methyl-N-(propan-2-yl)benzamide, the compound's relevance lies in the shared presence of a propan-2-yl substituent. This commonality, despite their vastly different structures and properties, emphasizes the widespread use of propan-2-yl groups in chemical synthesis. []

4-{[5-Methyl-2-(propan-2-yl)phenoxy]methyl}-1-(4-nitrobenzyl)-1H-1,2,3-triazole

Compound Description: This compound features a triazole ring linked to a nitrobenzyl group and a propan-2-yl-substituted phenoxymethyl moiety. Its crystal structure reveals intermolecular C—H⋯N, C—H⋯O, and N—O⋯π interactions. []

Relevance: While structurally distinct from N-methyl-N-(propan-2-yl)benzamide, the compound's relevance lies in the shared presence of a propan-2-yl substituent. This common structural feature, despite the different core structures and functionalities, suggests a potential connection based on their building blocks and potential applications in medicinal chemistry. []

N-methyl-2-[3-((E)-2-pyridin-2-yl-vinyl)-1H-indazol-6-ylsulfanyl]-benzamide

Compound Description: This benzamide derivative is a potent inhibitor of the T315I mutation in BCR-ABL tyrosine kinase, making it a potential therapeutic agent for treating chronic myelogenous leukemia. [, , ]

Relevance: This compound shares the N-methylbenzamide substructure with N-methyl-N-(propan-2-yl)benzamide. Despite their differing core structures and specific targets, the presence of this shared substructure highlights the importance of N-methylbenzamides in medicinal chemistry and their potential for targeting therapeutically relevant proteins. [, , ]

4-Chloro-N-(2-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzamide (4b)

Compound Description: 4b is a benzamide derivative that acts as a potent cyclooxygenase 2 (COX2) inhibitor with anti-inflammatory and analgesic properties. It demonstrates significant CNS accessibility, making it a potential therapeutic agent for neuropathic pain. []

Relevance: This compound shares the benzamide substructure with N-methyl-N-(propan-2-yl)benzamide. Despite their different core structures and pharmacological targets, this shared motif suggests a potential connection based on their synthetic approaches and their application in medicinal chemistry. []

N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives

Compound Description: This series of novel Schiff's bases incorporates a thiadiazole scaffold, benzamide groups, and a pharmacophore linker. They have shown promising in vitro anticancer activity against various human cancer cell lines. []

Relevance: These compounds share the benzamide substructure with N-methyl-N-(propan-2-yl)benzamide. Although their structures differ significantly due to the presence of the thiadiazole ring, substituted methylene amino group, and pharmacophore linker, the shared benzamide core suggests a potential connection based on their synthetic origins and their potential as building blocks for medicinal chemistry. []

2-Methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide

Compound Description: This benzamide derivative, synthesized from ortho-toluylchloride and 2-amino-4-picoline, exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. []

Relevance: This compound shares the benzamide substructure with N-methyl-N-(propan-2-yl)benzamide. Despite the presence of the thiourea linker and the pyridine ring, the shared benzamide core suggests a potential connection based on their synthetic origins and potential applications in medicinal chemistry. []

Properties

CAS Number

79144-77-7

Product Name

N-methyl-N-(propan-2-yl)benzamide

IUPAC Name

N-methyl-N-propan-2-ylbenzamide

Molecular Formula

C11H15NO

Molecular Weight

177.2

InChI

InChI=1S/C11H15NO/c1-9(2)12(3)11(13)10-7-5-4-6-8-10/h4-9H,1-3H3

SMILES

CC(C)N(C)C(=O)C1=CC=CC=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.